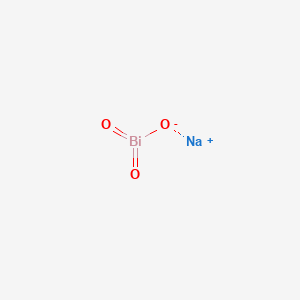

Sodium bismuthate

描述

Sodium bismuthate is an inorganic compound with the chemical formula NaBiO₃. It is a strong oxidizer and appears as a yellow to yellowish-brown odorless powder. This compound is somewhat hygroscopic and is one of the few water-insoluble sodium salts. This compound is known for its ability to oxidize manganese and other elements, making it a valuable reagent in analytical chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Sodium bismuthate can be synthesized through several methods:

- A suspension of bismuth trioxide in boiling sodium hydroxide solution is oxidized by adding bromine. The reaction is as follows:

Oxidation of Bismuth Trioxide: Bi2O3+6NaOH+2Br2→2NaBiO3+4NaBr+3H2O

This method involves oxidizing a mixture of sodium oxide and bismuth (III) oxide with air as the source of oxygen:Oxidation of Sodium Oxide and Bismuth (III) Oxide: Na2O+Bi2O3+O2→2NaBiO3

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Types of Reactions:

- this compound is a strong oxidizer and can oxidize various elements and compounds. For example, it oxidizes manganese (II) ions to permanganate ions:

Oxidation: 2Mn2++5BiO3−+14H+→2MnO4−+5Bi3++7H2O

In the presence of moisture and high temperatures, this compound decomposes into sodium hydroxide and bismuth (III) oxide:Decomposition: 2NaBiO3+H2O→2NaOH+Bi2O3+O2

this compound reacts with hydrochloric acid to form chlorine gas:Reaction with Acids: 2NaBiO3+6HCl→2NaCl+2BiCl3+3H2O+Cl2

Common Reagents and Conditions:

Oxidizing Agents: Bromine, air (oxygen).

Reaction Conditions: Boiling sodium hydroxide solution, controlled temperature and moisture conditions

Major Products:

Oxidation Products: Permanganate ions, bismuth (III) ions.

Decomposition Products: Sodium hydroxide, bismuth (III) oxide, oxygen.

Acid Reaction Products: Sodium chloride, bismuth chloride, chlorine gas

科学研究应用

Oxidizing Agent in Organic Synthesis

Overview : Sodium bismuthate is primarily recognized for its role as an oxidizing agent in organic synthesis. It is particularly effective in the oxidation of alcohols to aldehydes and ketones.

- Case Study : A study demonstrated the oxidation of benzylic alcohols using this compound, showcasing its efficiency compared to traditional oxidants like chromium-based reagents. The reaction conditions were mild, leading to high yields and selectivity for the desired products .

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzaldehyde | 90 |

| 1-Phenylethanol | Acetophenone | 85 |

Environmental Remediation

Overview : this compound has been utilized in environmental applications, particularly in the degradation of organic pollutants and dyes.

- Case Study : Research indicated that this compound could effectively degrade organic dyes through photocatalytic processes when combined with other bismuth compounds. This method is particularly promising for wastewater treatment applications .

| Dye | Degradation Method | Efficiency (%) |

|---|---|---|

| Methylene Blue | Photocatalysis with BiOCl | 75 |

| Crystal Violet | Direct oxidation | 80 |

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed as a reagent for the detection and quantification of various metals and organic compounds.

- Application : It has been used for the analysis of manganese in steel and ores. The oxidizing properties allow for the conversion of manganese into a detectable form, facilitating accurate measurements .

| Analyte | Methodology | Detection Limit (mg/L) |

|---|---|---|

| Manganese | Oxidation followed by spectrophotometry | 0.01 |

Material Science

Overview : this compound has recently been identified as a three-dimensional topological Dirac semi-metal, which opens avenues for advanced materials applications.

- Potential Applications : Its unique electronic properties suggest potential uses in high-tech applications such as quantum computing and advanced electronic devices .

Nuclear Chemistry

Overview : this compound serves as an oxidant in nuclear chemistry, particularly in the separation processes involving americium.

作用机制

The mechanism of action of sodium bismuthate primarily involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms. In analytical chemistry, it oxidizes manganese (II) ions to permanganate ions without the need for heating. The molecular targets and pathways involved in its action include the oxidation of metal ions and organic compounds, leading to the formation of higher oxidation state products .

相似化合物的比较

Sodium Antimonate: Similar to sodium bismuthate, sodium antimonate is an oxidizing agent but is less commonly used.

Potassium Bismuthate: Another bismuth-based oxidizer, potassium bismuthate has similar properties but different solubility and reactivity.

Sodium Hexafluorobismuthate (V): This compound is related to this compound but contains fluorine atoms, which alter its chemical behavior.

Uniqueness of this compound:

Oxidizing Strength: this compound is a strong oxidizer, making it highly effective in analytical applications.

Insolubility in Water: Its insolubility in cold water allows for easy removal of the reagent after reactions.

Photocatalytic Properties: this compound dihydrate exhibits superior photocatalytic performance under visible light, which is not common among similar compounds

生物活性

Sodium bismuthate (NaBiO₃) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, case studies, and relevant research findings.

This compound exhibits its biological effects primarily through its oxidative properties. It acts as a potent oxidant and photocatalyst, facilitating various chemical reactions that can lead to significant biological outcomes. The following are key mechanisms through which this compound operates:

- Enzyme Inhibition : this compound can inhibit enzymes critical for bacterial survival, including urease and alcohol dehydrogenase. This inhibition disrupts metabolic processes in pathogens such as Helicobacter pylori, which is implicated in gastrointestinal diseases .

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism has been linked to both antimicrobial activity and potential anticancer effects by inducing apoptosis in cancer cells .

- Multi-target Interactions : Recent studies have shown that this compound interacts with multiple biological targets, disrupting various metabolic pathways essential for microbial growth and survival .

Therapeutic Applications

This compound has been explored for various therapeutic applications, particularly in treating infections caused by resistant pathogens and certain cancers. Its applications include:

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The minimal inhibitory concentrations (MIC) for these bacteria range from 0.63 to 1.25 μM.

- Anticancer Properties : Research indicates that this compound may have potential as an anticancer agent by inducing oxidative stress in cancer cells, thereby promoting cell death .

Case Studies

Several case studies highlight the biological effects and potential toxicity associated with this compound and related compounds:

These cases illustrate the potential risks associated with bismuth compounds, emphasizing the need for careful dosage and monitoring during therapeutic use.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- A study demonstrated that this compound effectively inhibited H. pylori growth by downregulating virulence factors and disrupting metabolic pathways critical for bacterial survival .

- Another research effort explored the structure-activity relationship of various bismuth complexes, revealing that modifications in ligand coordination significantly affect antimicrobial efficacy .

化学反应分析

Hydrolytic Decomposition

Sodium bismuthate decomposes in the presence of water, particularly under elevated temperatures or acidic conditions:

Reaction :

Conditions :

Implications :

-

Requires anhydrous storage conditions to maintain stability.

-

Decomposition releases oxygen gas, impacting its utility in aqueous systems.

Redox Reactions with Acids

NaBiO₃ reacts vigorously with haloacids, producing halogen gases:

Reaction with Hydrochloric Acid

Reaction :

Key Features :

-

Generates chlorine gas, analogous to KMnO₄’s behavior with HCl .

-

Used in qualitative tests for oxidizing strength.

Reaction with Sulfuric/Nitric Acid

Reaction (with Mn²⁺):

Applications :

-

Quantitative determination of manganese via spectrophotometry (λ_max = 510 nm for MnO₄⁻) .

-

Operates effectively in hot acidic media (H₂SO₄ or HNO₃).

Oxidative Cleavage of Organic Compounds

NaBiO₃ selectively cleaves vicinal diols (glycols), α-hydroxy acids, and ketols without over-oxidizing aldehyde products:

Advantages over Pb(OAc)₄ :

Interaction with Endodontic Agents

While not a direct reaction of NaBiO₃, studies show Bi₂O₃ (a decomposition product) reacts with sodium hypochlorite (NaOCl) to form this compound:

Relevance :

-

Explains tooth discoloration in dental materials containing Bi₂O₃ .

-

Highlights NaBiO₃’s instability in biological matrices.

Actinide Separation

NaBiO₃ oxidizes plutonium(III) to Pu(IV) in the bismuth phosphate process :

Mechanism :

-

Facilitates precipitation of Pu(IV) phosphate, enabling isotopic separation .

-

Critical in historical nuclear chemistry for plutonium purification.

Stability and Reactivity Comparison

| Property | NaBiO₃ | KMnO₄ |

|---|---|---|

| Aqueous stability | Decomposes in H₂O (hot) | Stable in acidic solutions |

| Oxidative strength | Stronger than MnO₄⁻ in acidic media | Moderate |

| Organic compatibility | Tolerates alcohols | Requires strict conditions |

属性

IUPAC Name |

sodium;oxido(dioxo)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Na.3O/q;+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYBUOBTVHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Bi](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065285 | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Sodium bismuthate(V) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12232-99-4 | |

| Record name | Sodium bismuthate (V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth sodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISMUTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: Sodium bismuthate's interactions are multifaceted and depend on the target and reaction conditions. Here are some examples:

- Oxidation of Organic Compounds: this compound acts as a strong oxidant, targeting functional groups like alcohols and aldehydes. This oxidation can lead to the formation of ketones, carboxylic acids, or other oxidized products. For instance, it effectively oxidizes allylic and benzylic alcohols to their corresponding aldehydes. []

- Oxidation of Metal Ions: this compound can oxidize metal ions, such as manganese (Mn2+) to permanganate (MnO4-), which can then be used for further analytical or catalytic applications. [] This oxidation capability also extends to the selective oxidation of americium (Am) to its hexavalent state (Am(VI)), facilitating its separation from other elements like curium (Cm). [, , , , ]

- Photocatalytic Degradation: In the presence of visible light, this compound acts as a photocatalyst, degrading organic dyes like malachite green through chromophore cleavage and demethylation. [] It generates reactive oxygen species that contribute to the breakdown of organic pollutants. []

A:

- Spectroscopic Data: While specific spectroscopic data isn't provided in the research excerpts, this compound is generally characterized using techniques like X-ray diffraction (XRD) to confirm its crystal structure and purity. [] Infrared (IR) spectroscopy can provide insights into the presence of specific functional groups, like Bi-O vibrations. []

ANone: this compound exhibits varying stability depending on the conditions:

- Stability in Acidic Media: this compound is more stable in acidic solutions compared to neutral or basic conditions. [] This stability is crucial for its applications in acidic environments, such as the oxidation of americium in nitric acid solutions. []

- Light Sensitivity: Some studies indicate potential color changes in bismuth oxide (Bi2O3), a potential decomposition product of this compound, upon exposure to light. This suggests possible light sensitivity requiring further investigation for this compound. []

ANone: this compound acts as a catalyst in various organic reactions:

- Oxidation Catalyst: It catalyzes the oxidation of various organic molecules. For instance, it efficiently converts baccatin to keto-baccatin, a crucial intermediate in the synthesis of anti-cancer drugs like Taxol. [] It also mediates the oxidation of hydrofluorenes, with the product distribution depending on the substrate and reaction conditions. []

- Halogenation Catalyst: this compound facilitates the halogenation of aromatic compounds in the presence of metal halides. This method offers a mild and efficient way to introduce halogens into aromatic rings. []

- Heterocyclic Synthesis: this compound catalyzes the synthesis of spiro[4H-pyran] derivatives, important heterocyclic compounds with biological activity. This method provides a simple, efficient, and environmentally friendly route to these valuable compounds. []

- Counterion Effects: Investigating the impact of replacing sodium with other counterions, such as potassium or lithium, on the reactivity and selectivity of the bismuthate oxidant would be insightful. [, ]

ANone:

ANone: The provided research excerpts primarily focus on the chemical and catalytic properties of this compound, with limited information on its pharmacological aspects.

ANone: The provided research excerpts primarily focus on the chemical and catalytic applications of this compound. Information on its biological activity, toxicity, or pharmacological properties is limited in these studies.

ANone: Alternatives to this compound depend on the specific application. Some possibilities include:

- Other Photocatalysts: For photocatalytic applications, alternatives like titanium dioxide (TiO2), zinc oxide (ZnO), and graphitic carbon nitride (g-C3N4) are widely studied. []

- Electrochemical Methods: Electrochemical oxidation can sometimes replace chemical oxidants, offering advantages like tunable reaction conditions and reduced waste generation. []

ANone: Research infrastructure for this compound research is similar to that used in synthetic chemistry and materials science:

ANone: this compound has a history in both analytical and synthetic chemistry:

- Early Applications: It was recognized as a strong oxidizing agent, used for analytical purposes like the determination of manganese and ruthenium. [, , ]

- Organic Synthesis: Its application in organic synthesis gained momentum, with its use in oxidizing alcohols, aldehydes, and other functional groups. [, ]

- Photocatalysis and Material Science: More recently, its potential as a visible-light photocatalyst and its use in material science applications have been explored. [, ]

ANone: Yes, this compound's applications bridge multiple disciplines:

- Chemistry and Materials Science: Its use in synthesizing nanomaterials like bismuth nanowires and nanospheres highlights its relevance in materials science. [] Further research on bismuth-based nanomaterials could lead to applications in electronics, catalysis, and sensing.

- Chemistry and Environmental Science: Its photocatalytic activity in degrading organic dyes and pollutants makes it relevant for wastewater treatment and environmental remediation. [, ]

- Chemistry and Analytical Science: Its oxidizing properties have long been exploited in analytical chemistry for the determination of metal ions and other analytes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。